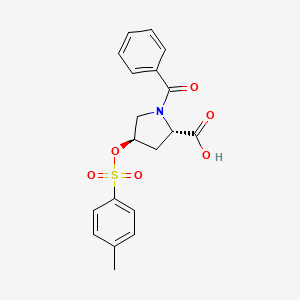![molecular formula C23H17N3O B13821421 N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a hydroxylamine group bonded to a bis(3-phenylpyridin-2-yl)methylidene moiety, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-phenylpyridine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to neutralize the hydrochloric acid byproduct. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce various amines.
Applications De Recherche Scientifique
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The aromatic rings may also participate in π-π stacking interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
- N-[pyridazin-3-yl)methylidene]hydroxylamine
- N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine
Uniqueness
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is unique due to its bis(3-phenylpyridin-2-yl)methylidene moiety, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C23H17N3O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C23H17N3O/c27-26-23(21-19(13-7-15-24-21)17-9-3-1-4-10-17)22-20(14-8-16-25-22)18-11-5-2-6-12-18/h1-16,27H |
Clé InChI |
VJFARNMYXFDTQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=NO)C3=C(C=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


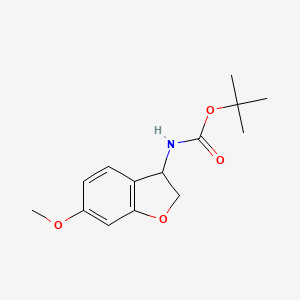

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
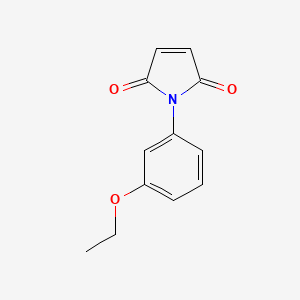
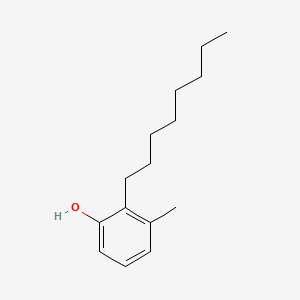

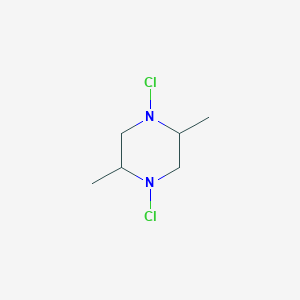
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)


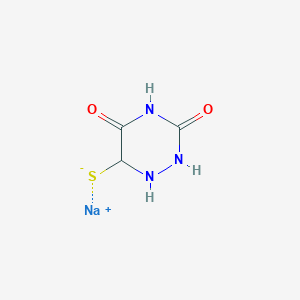
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

